molecular formula C23H24N6O4 B2613070 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one CAS No. 1049456-22-5

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2613070
CAS No.: 1049456-22-5
M. Wt: 448.483
InChI Key: ZBWONQBEQAGPHL-OQFOIZHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one (CAS 1401300-50-1) is a potent and selective agonist for the Cannabinoid Receptor Type 2 (CB2) Source . This compound is a key research tool for investigating the endocannabinoid system, with a particular focus on the CB2 receptor's role in immunomodulation, anti-inflammatory processes, and neuropathic pain mitigation Source . Its high selectivity for CB2 over the CB1 receptor is a critical feature, as it allows researchers to probe CB2-mediated pathways while aiming to minimize the psychoactive effects typically associated with CB1 activation Source . The primary research value of this agonist lies in its application across various preclinical studies, including models of chronic pain, neuroinflammation, and autoimmune diseases. It enables the elucidation of CB2 receptor signaling mechanisms and the evaluation of its therapeutic potential as a target. This product is supplied for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on its high purity and characterized activity to ensure consistent and reproducible results in their scientific investigations.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-31-19-6-4-18(5-7-19)29-22(24-25-26-29)15-27-10-12-28(13-11-27)23(30)9-3-17-2-8-20-21(14-17)33-16-32-20/h2-9,14H,10-13,15-16H2,1H3/b9-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWONQBEQAGPHL-OQFOIZHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article compiles and synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C23H25N5O3
Molecular Weight: 405.48 g/mol
IUPAC Name: this compound

The compound consists of a benzo[d][1,3]dioxole moiety, a piperazine ring, and a tetrazole group, which are known to impart various biological activities.

Antimicrobial Properties

Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial activity. For instance, studies on related compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of hydrophobic groups in these compounds enhances their interaction with bacterial membranes, leading to increased efficacy.

Anticancer Activity

Studies have highlighted the potential of similar compounds in inhibiting cancer cell proliferation. For example, derivatives of benzodioxole have been investigated for their ability to inhibit various cancer cell lines. In vitro assays demonstrated that certain derivatives showed IC50 values in the low micromolar range against lung cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The biological mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism.
  • Binding to Receptors: The piperazine moiety may facilitate binding to specific receptors or transporters, enhancing cellular uptake and efficacy.

Study 1: Antimicrobial Activity Evaluation

A series of synthesized derivatives based on the benzo[d][1,3]dioxole scaffold were tested for their antimicrobial properties using the cup plate diffusion method. Among them, certain compounds demonstrated comparable efficacy to standard antibiotics .

Study 2: Anticancer Efficacy

In a study investigating the anticancer properties of related compounds, it was found that one derivative exhibited an IC50 value of 10.29 nM against the EGFR kinase, indicating strong potential as a targeted cancer therapy . Further examination revealed that this compound had minimal cytotoxic effects on normal cells (CC50 > 100 μM), suggesting a favorable therapeutic window.

Summary Table of Biological Activities

Activity Target Organism/Cell Line IC50/CC50 Values Mechanism
AntibacterialStaphylococcus aureusNot specifiedMembrane disruption
Escherichia coliNot specifiedMembrane disruption
AnticancerA549 (Lung Cancer)10.29 nMEGFR inhibition
NCI-H157Not specifiedApoptosis induction

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules, focusing on substituent effects, heterocyclic systems, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Properties Key References
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one Benzodioxole, tetrazole (4-methoxyphenyl-substituted), piperazine, propenone linker Not explicitly reported; inferred potential for CNS or antimicrobial activity based on analogs
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one Benzodioxole, piperazine, propenone linker, 2-methoxyphenyl substituent No reported activity; structural similarity suggests possible kinase inhibition or CNS effects
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Benzodioxole, pyrazole, tert-butyl group Anticonvulsant activity demonstrated in preclinical models
Koilodenoid F (C40H58O7) Diterpenoid dimer with enone moiety, carbonyl groups Immunosuppressive activity; structural analysis via NMR and ECD
Garcimultinone J (C38H50O6) Polyprenylated acylphloroglucinol with dihydroxybenzoyl group Antioxidant and anti-inflammatory potential inferred from substituent effects

Key Observations

Role of Benzodioxole and Tetrazole Moieties The benzodioxole group in the target compound is shared with anticonvulsant pyrazole derivatives (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole), where it enhances metabolic stability and blood-brain barrier penetration .

Piperazine and Propenone Linkers Piperazine is a common feature in neuroactive compounds (e.g., antipsychotics) due to its solubility and conformational flexibility. The propenone linker in the target compound differs from the pyrazole or diterpenoid frameworks in analogs, likely altering electronic properties and steric bulk .

Substituent Effects The 4-methoxyphenyl group on the tetrazole ring distinguishes the target compound from the 2-methoxyphenyl analog in . Methoxy positioning influences steric hindrance and electronic effects, which may modulate receptor binding . In Koilodenoid F, an enone moiety (similar to the propenone linker) contributes to reactivity and bioactivity, suggesting the target compound’s propenone group could participate in Michael addition or redox interactions .

Synthetic Approaches

  • Tetrazole synthesis (e.g., ) often involves cycloaddition reactions between nitriles and sodium azide. The target compound’s tetrazole synthesis may follow similar routes, with modifications for the 4-methoxyphenyl substituent .
  • Benzodioxole-containing compounds (e.g., ) are typically synthesized via nucleophilic substitution or Ullmann coupling, suggesting scalable routes for the target compound .

Structural Characterization

  • The compound’s structure would likely be confirmed via HRESIMS (as in and ) and NMR (e.g., HMBC correlations to assign substituent positions, as in ). Tools like Mercury CSD () could model crystal packing or intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.